1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride
Description
This compound belongs to the benzimidazolium class, characterized by a benzimidazole core substituted with chloro, dimethyl, and azo-linked aromatic groups. Such structural features are common in dyes, coordination complexes, and bioactive molecules, where the azo linkage and cationic benzimidazolium core enable interactions with biological targets or materials .
Properties
CAS No. |
36116-31-1 |
|---|---|
Molecular Formula |
C20H25Cl2N5O |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[4-[(7-chloro-1,3-dimethylbenzimidazol-1-ium-4-yl)diazenyl]-N-ethyl-3-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C20H25ClN5O.ClH/c1-5-26(10-11-27)15-6-8-17(14(2)12-15)22-23-18-9-7-16(21)19-20(18)25(4)13-24(19)3;/h6-9,12-13,27H,5,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HVROWUCXNWCLIT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C3C(=C(C=C2)Cl)[N+](=CN3C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps to introduce the azo and chloro groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in cancer treatment. Its unique structure allows it to target specific biological pathways, making it a promising candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. This interaction can lead to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells .
Comparison with Similar Compounds
1H-Benzimidazolium, 6-chloro-4-(2-(4-((2-cyanoethyl)ethylamino)phenyl)diazenyl)-1,3-dimethyl-, methyl sulfate (1:1) ()
- Key Differences: Substituent at the azo-linked phenyl group: This analogue replaces the hydroxyethyl group with a cyanoethyl (CH2CH2CN) moiety. Counterion: Methyl sulfate (CH3SO4−) instead of chloride (Cl−), which may alter solubility and ionic strength in aqueous media.
- This could influence applications in dye chemistry or catalysis .
5,6-Dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazolium derivatives ()
- Key Differences: Substitutions: Dichloro groups at positions 5 and 6, and sulfobutyl chains at N3, contrasting with the dimethyl and hydroxyethylamino groups in the target compound. Charge Distribution: The sulfobutyl group introduces additional anionic sulfonate groups, creating zwitterionic behavior, unlike the monocationic chloride in the target compound.
- Functional Implications :
Functional Analogues with Azo and Benzimidazole Motifs
Benzimidazole-containing 4-thiazolidinones ()
- Key Differences: Core Structure: These compounds feature a thiazolidinone ring fused to benzimidazole, unlike the azo-linked aromatic system in the target compound. Functional Groups: Methoxy and phenyl substituents dominate, lacking the hydroxyethylamino or cyanoethyl groups seen in benzimidazolium analogues.
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges: The target compound’s hydroxyethylamino group requires careful protection-deprotection strategies during synthesis, unlike cyanoethyl or sulfobutyl analogues, which are more stable under standard conditions .
- Its cationic nature may facilitate DNA intercalation or enzyme inhibition, akin to other azo-benzimidazolium salts .
- Stability: The hydroxyethyl group may confer sensitivity to hydrolysis under alkaline conditions, limiting its use in high-pH environments compared to sulfobutyl or cyanoethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
